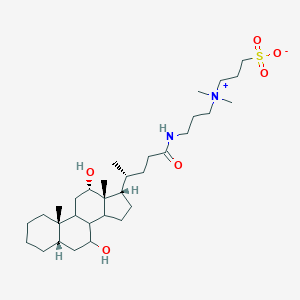
Dchaps
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dchaps, also known as 2,5-dichloro hydroquinone ascorbate, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
Dchaps exerts its antioxidant and anti-inflammatory effects through several mechanisms. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, Dchaps has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Efectos Bioquímicos Y Fisiológicos
Dchaps has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, Dchaps has been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dchaps in lab experiments is its stability. Unlike other antioxidants, such as ascorbic acid, Dchaps is not easily oxidized and can remain stable for extended periods of time. Additionally, Dchaps has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using Dchaps is its relatively high cost compared to other antioxidants.
Direcciones Futuras
There are several future directions for research on Dchaps. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of Dchaps in human trials. Finally, the development of novel formulations and delivery methods for Dchaps may enhance its therapeutic potential.
In conclusion, Dchaps is a synthetic compound that has shown promise as an antioxidant and anti-inflammatory agent. Its stability and low toxicity make it a useful tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Dchaps is synthesized through the reaction between Dchaps hydroquinone and ascorbic acid. The reaction is carried out in the presence of a catalyst, typically a strong acid such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Dchaps has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress and inflammation in various cell and animal models. Additionally, Dchaps has been investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
106679-03-2 |
|---|---|
Nombre del producto |
Dchaps |
Fórmula molecular |
C32H58N2O6S |
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |
Clave InChI |
ZQDSFVARABYERY-HJSAWXBPSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
SMILES canónico |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Sinónimos |
3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



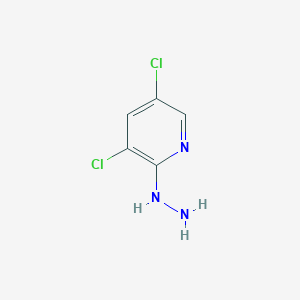
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
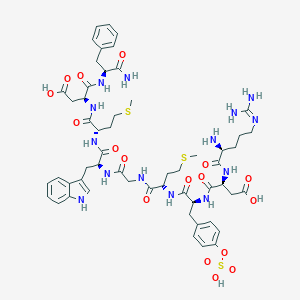


![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
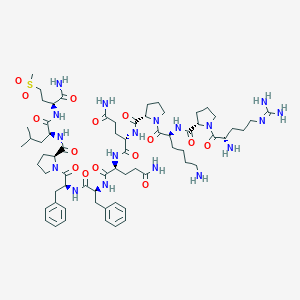


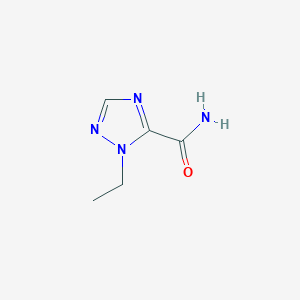
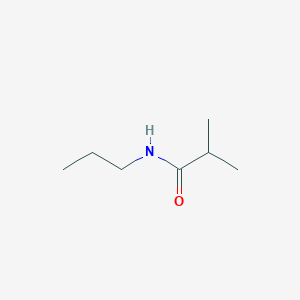
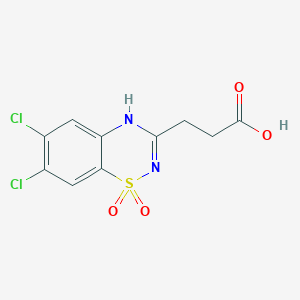
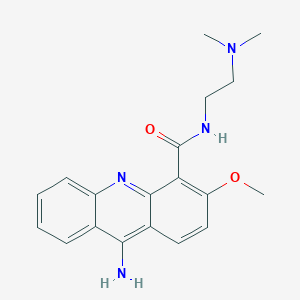
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)